molecular formula C17H12O5 B11839335 9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g][1]benzopyran-8-one CAS No. 2631-86-9

9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g][1]benzopyran-8-one

Katalognummer: B11839335
CAS-Nummer: 2631-86-9
Molekulargewicht: 296.27 g/mol
InChI-Schlüssel: VNNYFPLWNDDFTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo4,5-gbenzopyran-8-one is a complex organic compound belonging to the class of chromen-8-one derivatives This compound is characterized by its unique structure, which includes a methoxy group, a phenyl ring, and a dioxolo ring fused to a benzopyran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo4,5-gbenzopyran-8-one typically involves multiple steps starting from readily available precursors. One common synthetic route involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to cyclization using a suitable reagent, such as iodine or a Lewis acid, to form the chromen-8-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo4,5-gbenzopyran-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound to its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo4,5-gbenzopyran-8-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo4,5-gbenzopyran-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo4,5-gbenzopyran-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the phenyl ring enhances its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

2631-86-9

Molekularformel

C17H12O5

Molekulargewicht

296.27 g/mol

IUPAC-Name

9-methoxy-7-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one

InChI

InChI=1S/C17H12O5/c1-19-17-14-12(7-13-16(17)22-9-21-13)20-8-11(15(14)18)10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI-Schlüssel

VNNYFPLWNDDFTL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=CC3=C1OCO3)OC=C(C2=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.